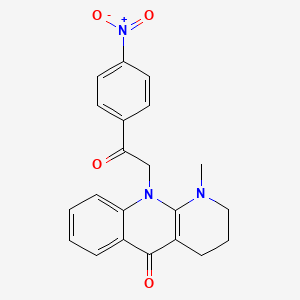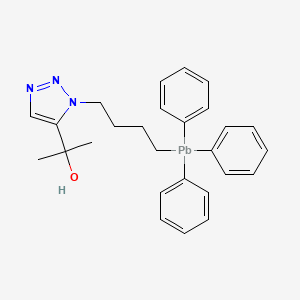
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol is a complex organic compound that features a unique combination of a triazole ring and a triphenylplumbyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol typically involves a multi-step process. The initial step often includes the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The triphenylplumbyl group is then introduced via a coupling reaction, which may involve the use of a palladium catalyst under inert conditions to ensure the stability of the plumbyl group.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would be crucial due to the potential toxicity of lead-containing intermediates.
化学反应分析
Types of Reactions
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The triphenylplumbyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the triphenylplumbyl group could result in a variety of functionalized derivatives.
科学研究应用
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound may serve as a probe in biochemical assays due to its unique structural features.
Industry: It can be utilized in the development of advanced materials, such as polymers with enhanced properties.
作用机制
The mechanism of action of 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol involves its interaction with molecular targets through its triazole and triphenylplumbyl groups. The triazole ring can engage in hydrogen bonding and π-π interactions, while the triphenylplumbyl group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(1-(4-Triphenylmethylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- 2-(1-(4-Triphenylsilylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- 2-(1-(4-Triphenylgermylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
Uniqueness
What sets 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol apart from similar compounds is the presence of the triphenylplumbyl group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the combination of a triazole ring with a plumbyl group is relatively rare, making this compound a valuable subject for further research.
属性
CAS 编号 |
73826-06-9 |
|---|---|
分子式 |
C27H31N3OPb |
分子量 |
621 g/mol |
IUPAC 名称 |
2-[3-(4-triphenylplumbylbutyl)triazol-4-yl]propan-2-ol |
InChI |
InChI=1S/C9H16N3O.3C6H5.Pb/c1-4-5-6-12-8(7-10-11-12)9(2,3)13;3*1-2-4-6-5-3-1;/h7,13H,1,4-6H2,2-3H3;3*1-5H; |
InChI 键 |
FCDISBYVWIBULA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CN=NN1CCCC[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


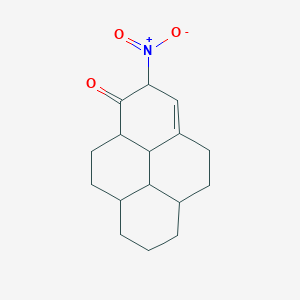
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
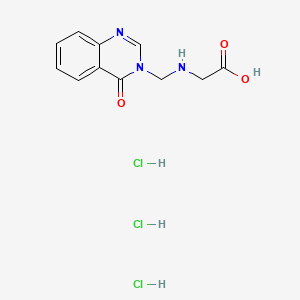
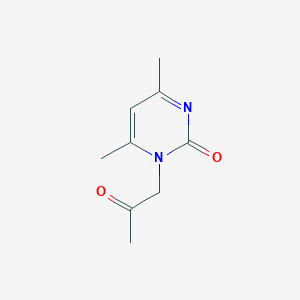

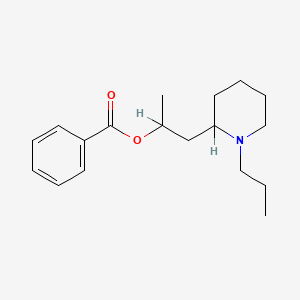
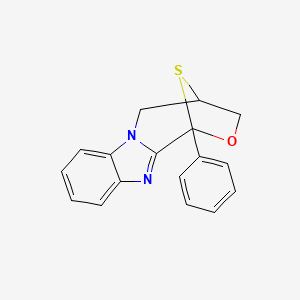
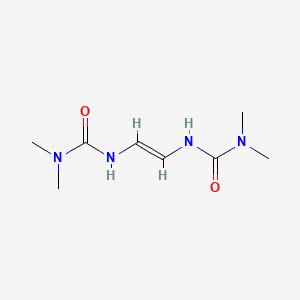
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)

